N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety fused with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2-amino-1,3-benzothiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene structure.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as DNA and proteins. The benzothiadiazole moiety can intercalate with DNA, disrupting its function, while the chromene structure can interact with proteins, inhibiting their activity. These interactions can lead to cell death, making the compound a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-furamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-pyridinylmethyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its dual functionality, combining the properties of benzothiadiazole and chromene.
Properties
Molecular Formula |
C16H9N3O3S |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H9N3O3S/c20-13-8-15(22-14-4-2-1-3-10(13)14)16(21)17-9-5-6-11-12(7-9)19-23-18-11/h1-8H,(H,17,21) |
InChI Key |
GGYPHLPSTXJBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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